1-(2-Oxocyclopentyl)pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxocyclopentyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C12H11IN2O. It is known for its unique structure, which includes a pyridinium ion and an oxocyclopentyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxocyclopentyl)pyridin-1-ium iodide typically involves the reaction of pyridine with an oxocyclopentyl derivative in the presence of iodine. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Oxocyclopentyl)pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Oxocyclopentyl)pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Oxocyclopentyl)pyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways and influence cellular processes. Specific pathways and targets depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Oxo-2-(2-pyridinyl)ethyl)pyridinium iodide
- 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide
Uniqueness
1-(2-Oxocyclopentyl)pyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from those of similar compounds, making it valuable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
6322-26-5 |
---|---|
Molekularformel |
C10H12INO |
Molekulargewicht |
289.11 g/mol |
IUPAC-Name |
2-pyridin-1-ium-1-ylcyclopentan-1-one;iodide |
InChI |
InChI=1S/C10H12NO.HI/c12-10-6-4-5-9(10)11-7-2-1-3-8-11;/h1-3,7-9H,4-6H2;1H/q+1;/p-1 |
InChI-Schlüssel |
SKNUVFSMWAYDMR-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(C(=O)C1)[N+]2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.